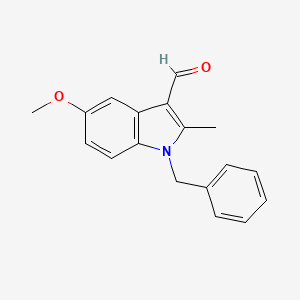

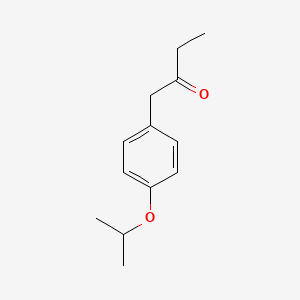

![molecular formula C16H15NO4S4 B2879840 N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896348-48-4](/img/structure/B2879840.png)

N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide, also known as TAK-679, is a bioactive compound. It contains a total of 37 bonds, including 22 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 4 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 sulfone, 1 sulfonamide (thio-/dithio-) and 2 Thiophenes .

Molecular Structure Analysis

The molecular structure of N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide consists of a total of 36 atoms, including 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 4 Sulfur atoms . The molecule contains 2 five-membered rings, 1 sulfone, 1 sulfonamide (thio-/dithio-) and 2 Thiophenes .Aplicaciones Científicas De Investigación

Synthesis and Drug Development

N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide, as part of the benzenesulfonamide family, has been explored for its potential in drug development. Its sulfonamide group is a common feature in many therapeutic agents due to its ability to interact with biological targets. Research highlights the synthesis and characterization of various sulfonamide derivatives, including those with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations underline the compound's utility in generating novel pharmacophores for diverse medicinal applications (Ş. Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Significant research has focused on sulfonamide derivatives as inhibitors of carbonic anhydrase (CA), an enzyme implicated in various physiological and pathological processes, including tumor growth and metastasis. Studies demonstrate that N-substituted benzenesulfonamides, incorporating various moieties, exhibit potent inhibitory action against different human carbonic anhydrase isoforms, indicating their potential in developing anti-cancer and diuretic drugs (A. Di Fiore et al., 2011).

Synthetic Applications

The compound's sulfonamide group acts as a Directed Metalation Group (DMG), facilitating the directed ortho metalation (DoM) methodology. This property enables the creation of complex heterocyclic structures and the introduction of various electrophiles to metalated sulfonamides, showcasing its versatility in organic synthesis. The development and utilization of metalated sulfonamides in synthesis highlight their importance in preparing sultams, sultones, and various heterocycles, demonstrating their broad applicability in material science and pharmaceutical chemistry (O. Familoni, 2002).

Molecular Structure and Assembly Studies

Investigations into the molecular and crystal structure of sulfonamide derivatives offer insights into their conformation, assembly, and interaction patterns. For example, studies on arylsulfonamide derivatives reveal the significance of their molecular structures in determining their assembly behaviors and interactions, critical for designing materials with desired physical and chemical properties (M. R. D. de Castro et al., 2013).

Propiedades

IUPAC Name |

N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S4/c18-24(19,16-9-5-11-23-16)15(14-8-4-10-22-14)12-17-25(20,21)13-6-2-1-3-7-13/h1-11,15,17H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWZXPXHFXLSPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

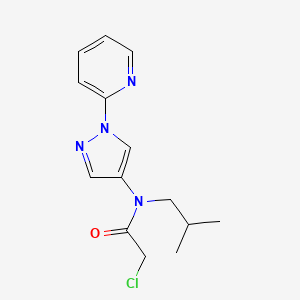

![6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B2879762.png)

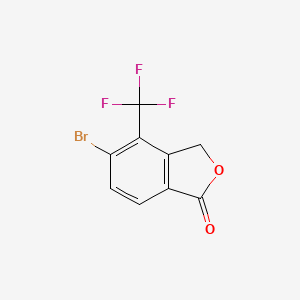

![7-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B2879765.png)

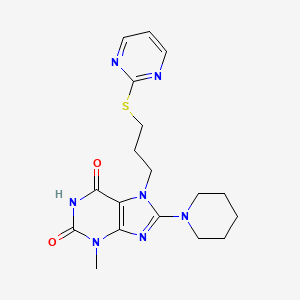

![(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B2879767.png)

![(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2879771.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2879772.png)

![(2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan](/img/structure/B2879778.png)